

# Crystal structure of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

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## Compound of Interest

Compound Name: 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

Cat. No.: B1292665

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## Technical Guide: 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonylamino)-2-(pyridin-3-yl)acetic acid, a heterocyclic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. While a definitive crystal structure is not publicly available at the time of this publication, this document compiles essential physicochemical data, detailed protocols for its synthesis and purification, and an exploration of the broader biological context of pyridinylacetic acid derivatives. The information presented is intended to support research and development activities involving this compound and related molecular scaffolds.

### Physicochemical Properties

While crystallographic data from single-crystal X-ray diffraction is not currently available in public databases, the following table summarizes key physicochemical properties of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid** gathered from various chemical databases and suppliers.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	[PubChem](--INVALID-LINK--
Molecular Weight	252.27 g/mol	[PubChem](--INVALID-LINK--
IUPAC Name	2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid	--INVALID-LINK--
CAS Number	347187-29-5	--INVALID-LINK--
Physical Form	White to yellow solid	--INVALID-LINK--
Storage Temperature	0-8 °C	--INVALID-LINK--
InChI Key	ZHXXLUQXXPIZQU-UHFFFAOYSA-N	--INVALID-LINK--[1]

## Experimental Protocols

The following protocols describe generalized yet detailed methods for the synthesis and purification of Boc-protected amino acids, which are applicable to **2-(Boc-amino)-2-(3-pyridinyl)acetic acid**.

### Synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid

This procedure outlines the protection of the amino group of 2-amino-2-(3-pyridinyl)acetic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

- 2-amino-2-(3-pyridinyl)acetic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dioxane (or another suitable solvent like acetone)
- Water
- 1N Sodium hydroxide (NaOH) solution

- 13% Potassium bisulfate (KHSO<sub>4</sub>) solution (or dilute HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a four-necked flask, dissolve 2-amino-2-(3-pyridinyl)acetic acid in a mixture of dioxane and water.
- Cool the solution to approximately 0-5 °C using an ice bath.
- Slowly add 1N NaOH solution to the reaction mixture while stirring, maintaining the cool temperature.
- Add Boc<sub>2</sub>O to the mixture and allow it to warm to room temperature. Continue stirring for 6-8 hours.
- After the reaction is complete, adjust the pH of the solution to ~2.0 using a 13% KHSO<sub>4</sub> solution.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product, which may be a colorless or light yellow oil or solid.<sup>[2]</sup>

## Purification by Recrystallization

Boc-protected amino acids, particularly those that are oils or amorphous solids after synthesis, can often be purified and crystallized using the following methods.

This is a standard technique for inducing crystallization.

#### Materials:

- Crude **2-(Boc-amino)-2-(3-pyridinyl)acetic acid**

- A "good" solvent (e.g., ethyl acetate, ethanol)
- A "poor" anti-solvent (e.g., hexane, diethyl ether)

Procedure:

- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent and gently heat while stirring until the compound is fully dissolved.
- Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
- Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature.
- For maximum crystal formation, place the flask in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
- Dry the crystals under vacuum.

This method is particularly useful if the product "oils out" instead of crystallizing directly.

Procedure:

- Ensure the crude product is free of residual solvent by drying under high vacuum. The result should be a viscous, transparent oil.
- If available, add a seed crystal of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid** to the oil.
- Let the mixture stand at room temperature for 10-50 hours, allowing the oil to solidify into a white mass.

- Add a weak polar solvent, such as a saturated aliphatic hydrocarbon, and break up the solid mass (pulping).
- Stir the resulting slurry for a period to wash away impurities.
- Filter the solid, wash with a small amount of the pulping solvent, and dry under reduced pressure to yield the purified, crystalline product.[3]

## Biological and Medicinal Context

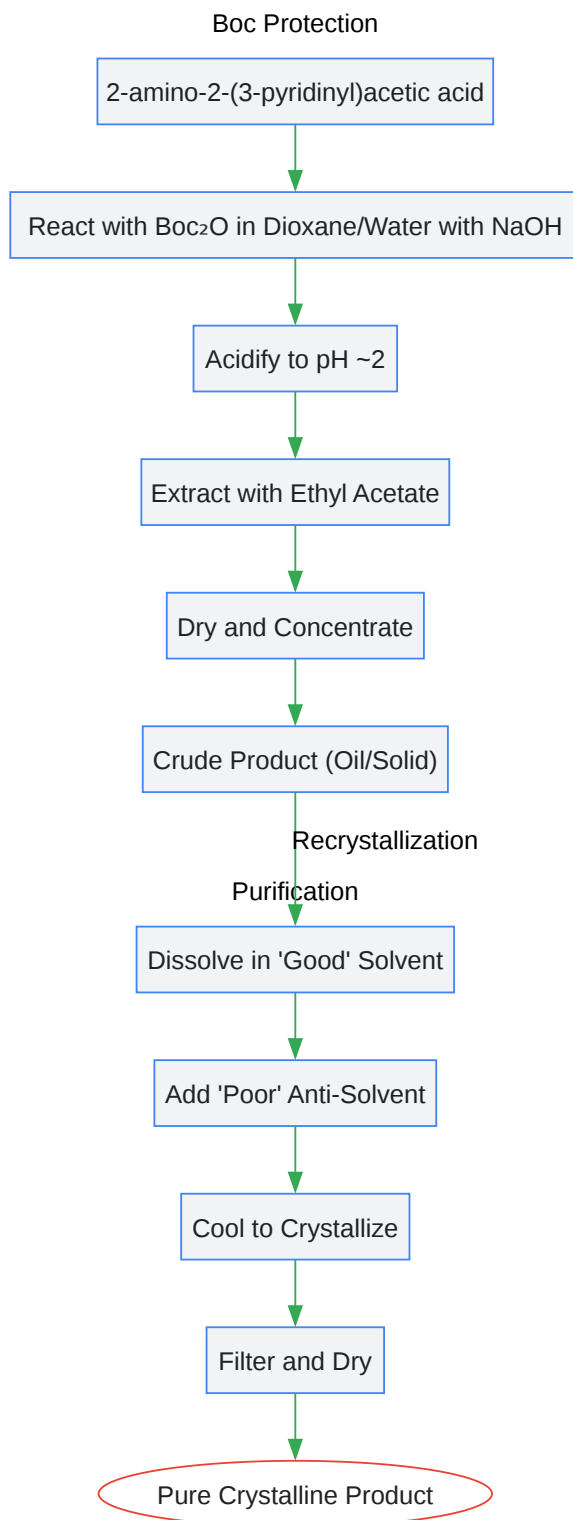
The pyridine ring is a prominent scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs.[4][5] Pyridine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[4][5][6]

The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of a molecule.[7] Specifically, the acetic acid moiety attached to the pyridine ring, as seen in pyridinylacetic acid derivatives, provides a versatile point for chemical modification, making these compounds valuable building blocks in the synthesis of more complex therapeutic agents.[8] While the specific biological activity of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid** is not extensively documented, its structural motifs suggest potential applications in the development of novel therapeutics, particularly as a constrained amino acid for peptide synthesis or as a precursor for small molecule inhibitors.[6][8]

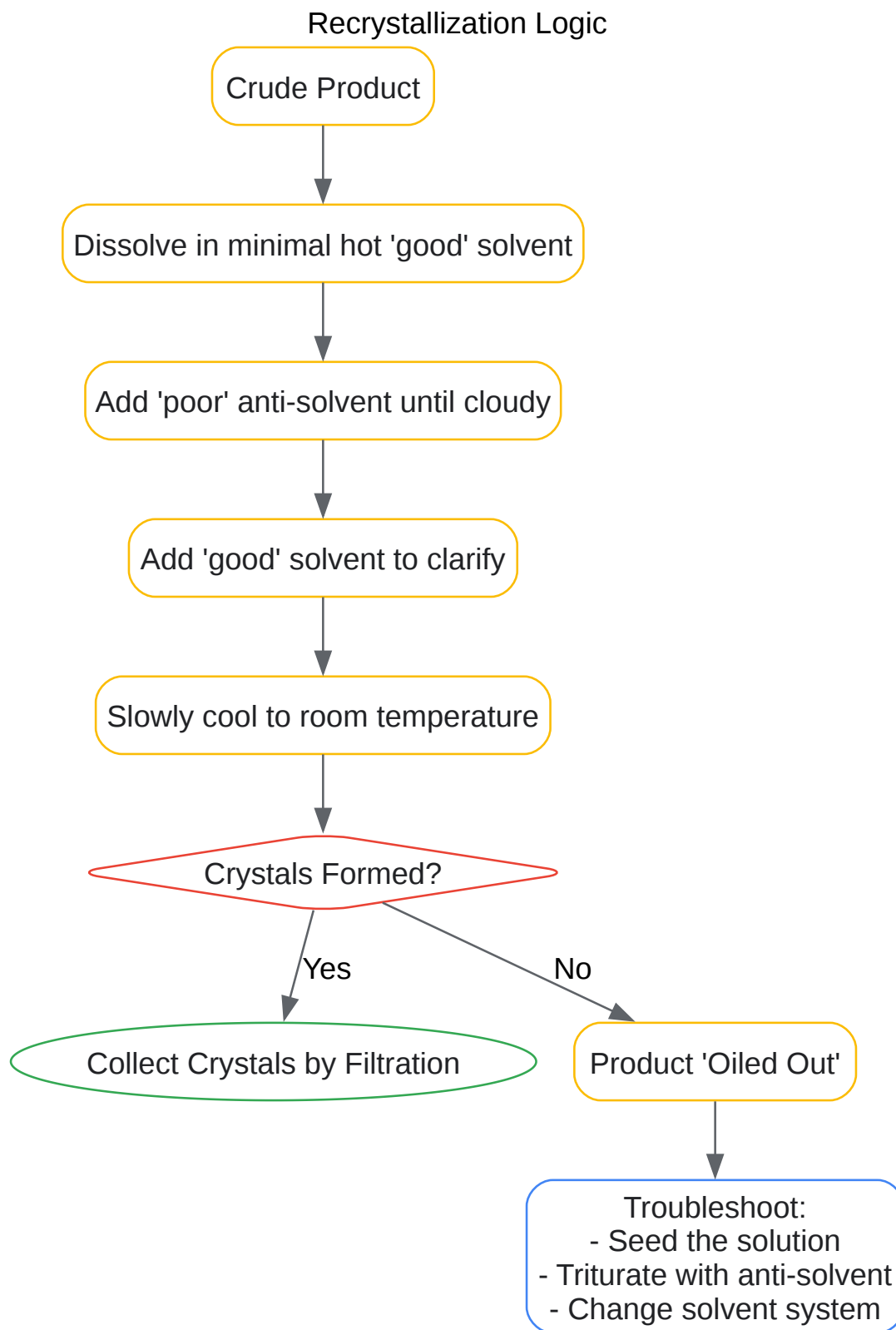
## Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid**.

## General Synthesis Workflow for 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid

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Caption: General workflow for the synthesis and purification of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid**.



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Caption: Decision workflow for the recrystallization of Boc-protected amino acids.

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